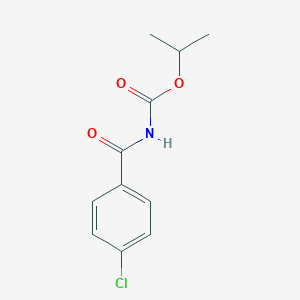![molecular formula C21H24N2O B255513 2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)
2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol is a chemical compound that belongs to the class of quinoline derivatives. It has been found to have potential pharmaceutical applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol has been found to have several biochemical and physiological effects. The compound has been shown to modulate the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol in lab experiments is its potent antitumor activity. The compound has been found to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using this compound is its toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for research on 2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol. One area of research is to further investigate the mechanism of action of the compound, which could lead to the development of more potent and selective analogs. Another area of research is to explore the potential use of the compound in combination with other anticancer agents to enhance its efficacy. Additionally, the compound could be studied for its potential use in the treatment of other diseases, such as bacterial and fungal infections.
Méthodes De Synthèse
The synthesis of 2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol involves the reaction of 2-methyl-4-quinolone with 4-methylpiperidine in the presence of a reducing agent. The resulting product is then subjected to a series of purification steps to obtain the pure compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol has been extensively studied for its potential pharmaceutical applications. It has been found to exhibit potent antitumor activity against various cancer cell lines. The compound has also been found to have antibacterial and antifungal properties. In addition, it has been studied for its potential use as an antidepressant, anticonvulsant, and analgesic agent.
Propriétés
Nom du produit |
2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol |
|---|---|
Formule moléculaire |
C21H24N2O |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-benzo[h]quinolin-4-one |
InChI |
InChI=1S/C21H24N2O/c1-14-9-11-23(12-10-14)13-19-15(2)22-20-17-6-4-3-5-16(17)7-8-18(20)21(19)24/h3-8,14H,9-13H2,1-2H3,(H,22,24) |
Clé InChI |
KAXAKWSGWKUSRN-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC2=C(NC3=C(C2=O)C=CC4=CC=CC=C43)C |
SMILES canonique |
CC1CCN(CC1)CC2=C(NC3=C(C2=O)C=CC4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-(4-chlorophenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B255430.png)

![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)


![4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)
![3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B255446.png)
![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)
![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)

![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)
